2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyridine intermediates. One common method includes the use of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine as a starting material . This compound can be synthesized through a series of steps involving the protection of functional groups, followed by coupling reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in various synthetic applications.
Uniqueness: 2-Methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-8-11(4-7-13-9)10-2-5-12-6-3-10/h2,4,7-8,12H,3,5-6H2,1H3 |
InChI Key |
VPIMQIAXNWPVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CCNCC2 |
Origin of Product |
United States |
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